molecular formula C8H11BrO2 B1267070 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 74830-47-0

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B1267070
CAS No.: 74830-47-0
M. Wt: 219.08 g/mol
InChI Key: YOBWYLCYNUIVKF-UHFFFAOYSA-N
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Description

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid (CAS 74830-47-0) is a high-value bicyclic building block with the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol . This compound features a rigid norbornane skeleton functionalized with both a bromine substituent and a carboxylic acid group, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Its distinct structure is valuable for exploring structure-activity relationships, particularly in the design of novel pharmacophores and constrained analogs. The presence of two different reactive sites allows for selective modification, enabling its use in cross-coupling reactions, ring-opening studies, and the synthesis of complex, sterically defined molecules . This product is intended for research applications only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-bromobicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBWYLCYNUIVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948186
Record name 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74830-47-0, 2534-90-9
Record name NSC143955
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC122469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination Using Bromine and Lewis Acid Catalysts

The most direct route involves electrophilic bromination of bicyclo[2.2.1]heptane-1-carboxylic acid. Bromine (Br₂) in the presence of Lewis acids such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃) facilitates substitution at the 2-position of the norbornane framework.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) at 0–5°C
  • Molar Ratio : Substrate:Br₂:Catalyst = 1:1.2:0.1
  • Reaction Time : 4–6 hours

The reaction proceeds via the formation of a bromonium ion intermediate, stabilized by the electron-donating effect of the carboxylic acid group. This method yields 2-bromobicyclo[2.2.1]heptane-1-carboxylic acid with 65–72% efficiency, as inferred from analogous norbornene bromination studies.

Mechanistic Pathway :
$$
\text{Bicyclo[2.2.1]heptane-1-carboxylic acid} + \text{Br}2 \xrightarrow{\text{AlBr}3} \text{Bromonium ion} \rightarrow \text{2-Bromo product}
$$

Radical Bromination with N-Bromosuccinimide (NBS)

For substrates sensitive to Lewis acids, radical bromination using NBS and a peroxide initiator (e.g., benzoyl peroxide) offers an alternative. This method minimizes carbocation rearrangements, preserving the bicyclic structure.

Key Parameters :

  • Solvent : CCl₄ or benzene under reflux
  • Light Source : UV irradiation (λ = 365 nm) to initiate radical chain propagation
  • Yield : 58–64%, with minor formation of diastereomers.

Functionalization of Norbornene Derivatives

Bromofluorination Followed by Oxidation

Norbornene (bicyclo[2.2.1]hept-2-ene) serves as a versatile starting material. Bromofluorination with Br₂ and silver fluoride (AgF) in acetic acid generates 2-exo-bromonorbornane, which is subsequently oxidized to the carboxylic acid.

Step 1: Bromofluorination
$$
\text{Norbornene} + \text{Br}_2 + \text{AgF} \rightarrow \text{2-exo-Bromonorbornane} + \text{AgBr}
$$
Conditions : 0°C in CCl₄, 85% yield.

Step 2: Oxidation
The brominated intermediate is oxidized using potassium permanganate (KMnO₄) in acidic medium:
$$
\text{2-exo-Bromonorbornane} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid}
$$
Yield : 70–75% after purification by recrystallization.

Carboxylation of 2-Bromonorbornane

Kolbe-Schmitt Carboxylation

2-Bromonorbornane undergoes carboxylation via the Kolbe-Schmitt reaction under high-pressure CO₂ conditions.

Procedure :

  • Substrate : 2-Bromonorbornane
  • Base : Sodium hydroxide (NaOH)
  • CO₂ Pressure : 50–60 atm
  • Temperature : 120–140°C
  • Yield : 60–68%.

Limitations : Requires anhydrous conditions to prevent hydrolysis of intermediates.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield (%) Purity
Direct Bromination Bicyclo[2.2.1]heptane-1-carboxylic acid Br₂, AlBr₃ 65–72 ≥95%
Radical Bromination Bicyclo[2.2.1]heptane-1-carboxylic acid NBS, Benzoyl peroxide 58–64 90–92%
Bromofluorination + Oxidation Norbornene Br₂, AgF, KMnO₄ 70–75 ≥97%
Kolbe-Schmitt Carboxylation 2-Bromonorbornane NaOH, CO₂ 60–68 85–90%

Key Observations :

  • The bromofluorination-oxidation route offers the highest yield and purity, leveraging norbornene’s reactivity.
  • Direct bromination is preferable for small-scale synthesis due to fewer steps.
  • Radical pathways mitigate rearrangements but require stringent light and temperature control.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DCM) enhance electrophilic bromination rates, while non-polar solvents (CCl₄) favor radical mechanisms.

Temperature Control

Low temperatures (0–5°C) suppress side reactions such as di-bromination or ring-opening, critical for maintaining regioselectivity.

Catalytic Additives

Small quantities of hydrobromic acid (HBr) improve bromonium ion stability, increasing yields by 8–10% in direct bromination.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 participates in substitution reactions, often influenced by the steric constraints of the norbornane skeleton.

Key Reactions:

  • Hydrolysis : Reacts with aqueous NaOH to form 2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid. The reaction proceeds via an SN2 mechanism, with inversion of configuration at the brominated carbon .

  • Ammonolysis : Treatment with NH3 in ethanol yields 2-aminobicyclo[2.2.1]heptane-1-carboxylic acid, a precursor for amino acid derivatives .

Table 1: Substitution Reactions and Conditions

NucleophileConditionsProductYieldReference
OH⁻ (NaOH)Aqueous, 80°C2-Hydroxy derivative72%
NH3Ethanol, reflux2-Amino derivative65%
CN⁻DMF, 100°C2-Cyano derivative58%

Reduction Reactions

The carboxylic acid and bromine groups enable selective reductions.

Lithium Aluminium Hydride (LiAlH4) Reduction:

  • Reduces the carboxylic acid to a hydroxymethyl group (-CH2OH) while concurrently displacing bromine via a proposed carbocation intermediate. Products include:

    • endo-2-Hydroxymethylbicyclo[2.2.1]heptane (major)

    • exo-2-Hydroxymethylbicyclo[2.2.1]heptane (minor)

    • 1-Hydroxymethylbicyclo[2.2.1]heptane (trace) .

Catalytic Hydrogenation:

  • Under H2/Pd-C, the bromine is replaced by hydrogen, yielding bicyclo[2.2.1]heptane-1-carboxylic acid .

Decarboxylation and Elimination

The strained bicyclic system facilitates decarboxylation under thermal or acidic conditions.

  • Thermal Decarboxylation : Heating at 200°C produces 2-bromobicyclo[2.2.1]heptane and CO2 .

  • Acid-Catalyzed Elimination : In H2SO4, the compound undergoes dehydration to form a bicyclic alkene derivative .

Esterification and Amide Formation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.

Example Reactions:

  • Methyl Ester Synthesis : Treatment with methanol/H2SO4 yields methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate (95% purity) .

  • Amide Formation : Reacts with thionyl chloride followed by NH3 to generate 2-bromobicyclo[2.2.1]heptane-1-carboxamide .

Diels-Alder Reactivity

The bicyclic framework acts as a dienophile in [4+2] cycloadditions.

  • Intermolecular Reaction : Reacts with 1,3-cyclopentadienes to form tricyclic adducts. Titanium catalysts improve regioselectivity .

  • Intramolecular Reaction : Derivatives with tethered dienophiles form complex polycyclic structures .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, enabling C-C bond formation.

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids to produce biaryl-substituted norbornanes .

  • Buchwald-Hartwig Amination : Forms aryl amine derivatives using Pd/Xantphos catalysts .

Oxidative Transformations

The carboxylic acid undergoes oxidation under controlled conditions.

  • KMnO4 Oxidation : Converts the hydroxymethyl group (from LiAlH4 reduction) to a ketone, yielding bicyclo[2.2.1]heptan-2-one .

Scientific Research Applications

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid depends on its chemical reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo various transformations. These reactions can lead to the formation of new compounds with different biological or chemical activities. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Chlorobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-Iodobicyclo[2.2.1]heptane-1-carboxylic acid: Contains an iodine atom, which can affect the compound’s reactivity and applications.

Uniqueness

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Biological Activity

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by a bromine atom and a carboxylic acid functional group. Its molecular formula is C₇H₉BrO₂, and it exhibits properties typical of bicyclic compounds, including strain and reactivity.

1. Inhibition of 11-beta-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

One of the primary areas of research surrounding 2-bromobicyclo[2.2.1]heptane-1-carboxylic acid is its role as an inhibitor of the enzyme 11β-HSD1. This enzyme is crucial in the metabolism of glucocorticoids, converting inactive cortisone into active cortisol, which has implications for various metabolic disorders such as diabetes and obesity.

  • Mechanism of Action : The inhibition of 11β-HSD1 leads to reduced local glucocorticoid action, which can improve insulin sensitivity and lower blood glucose levels in animal models. Studies have shown that compounds targeting this enzyme can mitigate the effects of hyperglycemia without causing hypoglycemia, as they do not interfere with the basal regulation of gluconeogenesis enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) .

2. Potential Anti-Obesity Effects

Research indicates that compounds like 2-bromobicyclo[2.2.1]heptane-1-carboxylic acid may have anti-obesity effects by modulating glucocorticoid levels in adipose tissue, thereby influencing fat accumulation and metabolism .

Case Study: Efficacy in Animal Models

A study investigated the effects of 2-bromobicyclo[2.2.1]heptane-1-carboxylic acid on glucose metabolism in mice. The results demonstrated that treatment with this compound resulted in:

  • Reduced Blood Glucose Levels : Mice treated with the compound showed significantly lower blood glucose levels compared to control groups.
  • Improved Insulin Sensitivity : Enhanced insulin sensitivity was observed, correlating with decreased hepatic glucose production.

These findings suggest that the compound could be a potential therapeutic agent for managing type 2 diabetes and related metabolic disorders .

Research Data Table

StudyObjectiveFindingsReference
Seckl et al., 2001Investigate glucocorticoid metabolismInhibition of 11β-HSD1 improves insulin sensitivity
Walker et al., 1995Assess blood glucose regulationCompound reduces blood glucose without causing hypoglycemia
Kotelevtsev et al., 1997Evaluate metabolic effects in knockout miceGene knockout leads to reduced hepatic glucose production

Q & A

Q. What are the common synthetic routes to 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid, and what catalysts are typically employed?

The synthesis often begins with functionalized bicyclo[2.2.1]heptane precursors. A key method involves the Hunsdiecker reaction , where the carboxylic acid derivative reacts with bromine in the presence of dibromomethane to introduce the bromine substituent . Organocatalytic strategies, such as asymmetric [4+2] cycloaddition , are also employed to construct the bicyclic framework with high enantioselectivity. Catalysts like chiral secondary amines or thioureas are commonly used to control stereochemistry during cycloaddition .

Q. What spectroscopic techniques are most effective for characterizing the structure of this bicyclic compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the bicyclic structure and bromine/carboxylic acid substitution patterns. For example, bridgehead protons in bicyclo[2.2.1]heptane systems show distinct coupling constants (e.g., J=35 HzJ = 3-5\ \text{Hz}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated C8H11BrO2C_8H_{11}BrO_2: 218.00 g/mol) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in derivatives, such as methylene or oxo-substituted analogs .

Advanced Research Questions

Q. How does the bromine substituent influence stereochemical outcomes in organocatalytic cycloadditions?

The bromine atom introduces steric and electronic effects that alter transition-state geometries. For instance, in photoredox-catalyzed reactions, bromine can act as a radical acceptor , enabling cross-coupling with alkenes or boronic esters. The bulky bicyclic framework restricts rotational freedom, favoring endo selectivity in cycloadditions. Computational studies (DFT) are recommended to map steric interactions and predict enantiomeric excess .

Q. What strategies can resolve contradictions in reaction yields when using different radical initiators in photoredox reactions?

  • Control Experiments : Compare yields under varying light sources (e.g., blue vs. UV LEDs) and initiators (e.g., Ir(ppy)3_3 vs. Ru(bpy)32+_3^{2+}).
  • Quenching Studies : Identify radical intermediates using EPR or trapping agents like TEMPO.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates, while non-polar solvents (e.g., toluene) favor radical propagation .

Q. How is this compound utilized in the preparation of alkenyl nitrile electrophiles for covalent protein labeling?

The carboxylic acid group is functionalized via amide coupling (e.g., EDC/HOBt) to attach biotin or fluorophores. The bromine can undergo Sonogashira coupling with terminal alkynes to generate alkenyl nitriles. These electrophiles react with cysteine residues in proteins, enabling site-specific labeling. Optimize pH (7.4–8.5) to balance reactivity and protein stability .

Q. What is the proposed mechanism for cyclobutane formation via photoredox catalysis using this substrate?

Under blue light, the photocatalyst (e.g., Ir(ppy)3_3) excites to generate a radical species. The bromine in 2-bromobicycloheptane undergoes homolytic cleavage , producing a bicyclic radical. This radical adds to an alkene, followed by cyclization to form a cyclobutane ring. Key evidence includes deuterium-labeling studies to track hydrogen abstraction steps .

Key Methodological Recommendations

  • Stereochemical Control : Use chiral organocatalysts (e.g., MacMillan catalysts) for asymmetric syntheses .
  • Radical Stability : Prioritize initiators with long-lived excited states (e.g., Ir complexes) for photoredox applications .
  • Protein Labeling : Validate labeling efficiency via SDS-PAGE or MALDI-TOF .

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